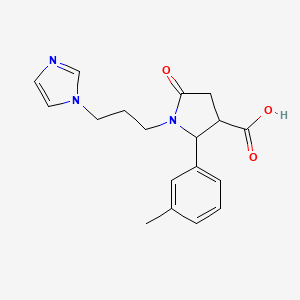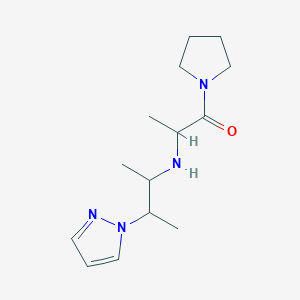
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as RU486 or Mifepristone, is a synthetic steroid compound that was first synthesized in 1980 by Roussel-Uclaf, a French pharmaceutical company. Initially, it was developed as a contraceptive, but later it was found to have potential therapeutic applications in various medical fields.
Mécanisme D'action
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid acts as a progesterone receptor antagonist. It binds to the progesterone receptor and prevents progesterone from binding to it. This leads to the inhibition of progesterone-mediated signaling pathways, which are essential for the maintenance of pregnancy. As a result, the endometrium is destabilized, and the pregnancy is terminated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depend on the medical condition it is used to treat. In the case of Cushing's syndrome, it reduces the production of cortisol by inhibiting the action of adrenocorticotropic hormone (ACTH). In the case of endometriosis, it reduces the growth and proliferation of endometrial tissue. In the case of breast cancer, it inhibits the growth and proliferation of cancer cells by blocking the estrogen receptor. In the case of meningioma, it induces apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments include its high potency, specificity, and selectivity. It has been extensively studied, and its mechanism of action is well understood. However, its limitations include its high cost, limited availability, and potential side effects.
Orientations Futures
There are several future directions for the research on 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. One direction is to investigate its potential therapeutic applications in other medical fields, such as autoimmune diseases and neurological disorders. Another direction is to develop more potent and selective progesterone receptor antagonists with fewer side effects. Additionally, the development of new synthesis methods for 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid may lead to more cost-effective production and wider availability.
Méthodes De Synthèse
The synthesis of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves a multi-step process. The starting material for the synthesis is 3-methylacetophenone, which is converted into 3-methylphenylhydrazone. This is then reacted with ethyl acetoacetate to form the corresponding pyrrolidinone. The pyrrolidinone is then reacted with imidazole-1-propionic acid to produce the final product, 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Applications De Recherche Scientifique
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various medical conditions, including Cushing's syndrome, endometriosis, breast cancer, and meningioma. It has also been used as an abortifacient in combination with misoprostol.
Propriétés
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-4-2-5-14(10-13)17-15(18(23)24)11-16(22)21(17)8-3-7-20-9-6-19-12-20/h2,4-6,9-10,12,15,17H,3,7-8,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLNRRFICIDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(CC(=O)N2CCCN3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)
![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)

![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
